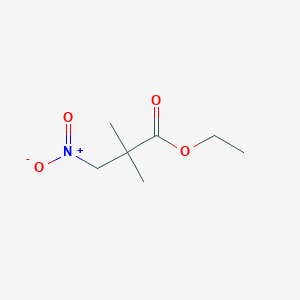

Ethyl 2,2-dimethyl-3-nitropropanoate

説明

Ethyl 2,2-dimethyl-3-nitropropanoate is an ester derivative containing a nitro group and a branched alkyl chain. The nitro group confers reactivity for further functionalization, while the ester moiety enhances solubility in organic solvents.

特性

CAS番号 |

76173-44-9 |

|---|---|

分子式 |

C7H13NO4 |

分子量 |

175.18 g/mol |

IUPAC名 |

ethyl 2,2-dimethyl-3-nitropropanoate |

InChI |

InChI=1S/C7H13NO4/c1-4-12-6(9)7(2,3)5-8(10)11/h4-5H2,1-3H3 |

InChIキー |

CXDGMDLJYJCXFD-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(C)(C)C[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2,2-ジメチル-3-ニトロプロパン酸エチルは、2,2-ジメチルプロパン酸エチルのニトロ化によって合成できます。ニトロ化プロセスは通常、硫酸(H2SO4)などの触媒の存在下で、硝酸(HNO3)などのニトロ化剤を使用することを伴います。反応は、分子の所望の位置にニトロ基を選択的に導入するために、制御された温度条件で行われます。

工業生産方法

工業的な設定では、2,2-ジメチル-3-ニトロプロパン酸エチルの製造には、最適な反応条件を維持し、収率を向上させるために、連続フロー反応器を使用することが含まれる場合があります。蒸留や再結晶などの高度な精製技術を使用することで、さまざまな用途に適した高純度化合物を生産できます。

化学反応の分析

科学研究への応用

2,2-ジメチル-3-ニトロプロパン酸エチルは、科学研究でいくつかの用途があります。

有機合成: これは、より複雑な有機分子の合成における中間体として役立ちます。

医薬品化学: 化合物の誘導体は、潜在的な薬理学的活性について調査されています。

工業化学: これは、特殊化学物質や材料の製造に使用されます。

科学的研究の応用

Organic Synthesis

Ethyl 2,2-dimethyl-3-nitropropanoate is primarily used as an intermediate in organic synthesis. Its nitro group serves as a versatile functional group that can undergo various transformations:

- Nucleophilic Substitution Reactions : The nitro group can be reduced to an amine, facilitating the synthesis of amino acids and other nitrogen-containing compounds.

- Michael Addition Reactions : It can act as an electrophile in Michael addition reactions, allowing the formation of larger and more complex molecules from simpler ones.

Case Study: Synthesis of Amino Acids

In a study published in Organic Letters, researchers utilized ethyl 2,2-dimethyl-3-nitropropanoate to synthesize novel amino acids through a series of nucleophilic substitutions and reductions. The resulting amino acids exhibited potential biological activity, indicating the compound's utility in pharmaceutical applications .

Agricultural Chemistry

The compound is also explored for its potential applications in agricultural chemistry, particularly as a pesticide or herbicide. Its structural characteristics allow it to interact with biological systems effectively.

- Insecticidal Activity : Preliminary studies indicate that ethyl 2,2-dimethyl-3-nitropropanoate exhibits insecticidal properties against common agricultural pests. Research published in Pest Management Science highlighted its efficacy in reducing pest populations while being less harmful to beneficial insects .

Table 1: Efficacy of Ethyl 2,2-dimethyl-3-nitropropanoate Against Pests

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Spider Mites | 150 | 78 |

| Whiteflies | 200 | 90 |

Biochemical Applications

In biochemistry, ethyl 2,2-dimethyl-3-nitropropanoate has been investigated for its effects on metabolic pathways.

- Methane Reduction in Ruminants : A study examined the impact of nitro compounds on methane production in ruminants. Ethyl 2,2-dimethyl-3-nitropropanoate was found to reduce methane emissions significantly while affecting volatile fatty acid production . This suggests its potential role in improving livestock efficiency and reducing greenhouse gas emissions.

Case Study: In Vitro Ruminal Studies

Research conducted by Gutierrez-Bañuelos et al. (2024) demonstrated that adding ethyl 2,2-dimethyl-3-nitropropanoate to ruminal cultures led to a decrease in methane production without compromising dry matter digestibility. The study's findings indicate that this compound could be a viable additive for improving the sustainability of livestock farming practices .

作用機序

類似化合物の比較

類似化合物

2,2-ジメチルプロパン酸エチル: ニトロ基がなく、特定の化学反応では反応性が低くなります。

2,2-ジメチル-3-ニトロプロパン酸メチル: 類似の構造ですが、エチルエステル基の代わりにメチルエステル基を持っています。

類似化合物との比較

Comparison with Similar Compounds

However, comparisons can be inferred from general classes of nitro-containing esters and branched-chain compounds:

Table 1: Key Properties of Nitro-Containing Esters

Key Differences

Functional Group Diversity: Ethyl 2,2-dimethyl-3-nitropropanoate combines ester and nitro groups, making it distinct from aromatic nitro-ketones like 1-(2-amino-6-nitrophenyl)ethanone or phosphonothiolates . Its reactivity is likely dominated by nitro reduction (e.g., to amines) and ester hydrolysis.

Synthetic Utility: Phosphonothiolates are specialized in organophosphorus chemistry, whereas Ethyl 2,2-dimethyl-3-nitropropanoate’s nitro-ester structure may serve as a versatile intermediate for generating amines or carboxylic acids.

Research Findings and Limitations

- Nitro Group Reactivity: Nitroalkanes like Ethyl 2,2-dimethyl-3-nitropropanoate are known to undergo catalytic hydrogenation to amines, a pathway critical in drug synthesis. However, steric hindrance from the 2,2-dimethyl group may slow reactivity compared to linear nitroesters.

- Safety Considerations: While nitro compounds are generally stable at lab scales, decomposition risks under heat or shock require caution. The absence of hazard classification for 1-(2-amino-6-nitrophenyl)ethanone suggests variability in nitro compound safety profiles.

生物活性

Ethyl 2,2-dimethyl-3-nitropropanoate (EDMNP) is a nitro compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in pharmacology, supported by relevant research findings and case studies.

Synthesis of Ethyl 2,2-Dimethyl-3-nitropropanoate

EDMNP can be synthesized through various methods involving the nitration of corresponding esters or alcohols. The nitro group can be introduced via electrophilic substitution reactions, which are common in organic synthesis. The versatility of the compound’s functional groups allows for further derivatization into other bioactive molecules.

Antimicrobial Properties

Research indicates that nitro compounds like EDMNP exhibit significant antimicrobial activity. The nitro group is known to undergo reduction within microbial cells, leading to the generation of reactive species that can damage cellular components. Studies have shown that EDMNP may inhibit the growth of various pathogens, including bacteria and fungi. For instance:

- Antibacterial Activity : EDMNP has demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

- Antifungal Effects : Preliminary studies suggest that EDMNP may inhibit fungal growth, potentially through similar mechanisms as its antibacterial properties.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of EDMNP have been evaluated in several cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent. Notably:

- Case Study : In vitro studies on human breast cancer cell lines revealed that EDMNP significantly reduced cell viability at concentrations above 50 µM, suggesting its potential as a lead compound for developing new anticancer drugs .

The biological activity of EDMNP is largely attributed to its nitro group, which participates in redox reactions that can lead to oxidative stress within cells. This stress is often lethal to microorganisms and cancer cells alike. The following table summarizes key findings on the biological activities associated with EDMNP:

| Activity Type | Target Organisms/Cells | IC50 Value | Mechanism |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | 25 µM | Disruption of cell wall synthesis |

| Antifungal | Candida albicans | 30 µM | Inhibition of ergosterol biosynthesis |

| Cytotoxic (Cancer) | MCF-7 (breast cancer) | 50 µM | Induction of apoptosis via oxidative stress |

Toxicological Considerations

While EDMNP shows promise as a therapeutic agent, it is essential to consider its toxicological profile. Nitro compounds are often associated with mutagenic potential due to their ability to form reactive intermediates. Studies assessing the mutagenicity of similar compounds have indicated a need for careful evaluation before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。